1-[(3-methyl-4-oxo-3,4-dihydrophthalazin-1-yl)methyl]-3-(propan-2-yl)urea
Description
1-[(3-Methyl-4-oxo-3,4-dihydrophthalazin-1-yl)methyl]-3-(propan-2-yl)urea is a urea derivative featuring a phthalazine core substituted with a methyl group at position 3 and a ketone at position 4.
Properties
IUPAC Name |
1-[(3-methyl-4-oxophthalazin-1-yl)methyl]-3-propan-2-ylurea | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18N4O2/c1-9(2)16-14(20)15-8-12-10-6-4-5-7-11(10)13(19)18(3)17-12/h4-7,9H,8H2,1-3H3,(H2,15,16,20) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZXFJBWVEFUJLTL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)NC(=O)NCC1=NN(C(=O)C2=CC=CC=C21)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18N4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
274.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[(3-methyl-4-oxo-3,4-dihydrophthalazin-1-yl)methyl]-3-(propan-2-yl)urea typically involves the reaction of phthalazinone derivatives with isocyanates. The reaction conditions often include the use of solvents such as tetrahydrofuran (THF) and catalysts like triethylamine. The process may involve multiple steps, including the formation of intermediate compounds, followed by purification and crystallization to obtain the final product .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the reaction conditions to maximize yield and purity, as well as the use of automated systems for reaction monitoring and control.
Chemical Reactions Analysis
Types of Reactions
1-[(3-methyl-4-oxo-3,4-dihydrophthalazin-1-yl)methyl]-3-(propan-2-yl)urea can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can reduce specific functional groups, altering the compound’s properties.
Substitution: This reaction can replace one functional group with another, potentially modifying the compound’s activity.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amine derivatives. Substitution reactions can result in a wide range of products, depending on the nucleophile used .
Scientific Research Applications
1-[(3-methyl-4-oxo-3,4-dihydrophthalazin-1-yl)methyl]-3-(propan-2-yl)urea has several scientific research applications, including:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-[(3-methyl-4-oxo-3,4-dihydrophthalazin-1-yl)methyl]-3-(propan-2-yl)urea involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved .
Comparison with Similar Compounds
Table 1: Comparison of Phthalazine-Containing Urea Derivatives
*The target compound’s molecular formula is inferred as approximately C16H18N4O2 based on structural analogs.
Key Observations :
- Substituent Effects : The isopropyl group in the target compound likely confers moderate lipophilicity compared to the bulky naphthylmethyl group in , which may enhance membrane permeability but reduce solubility.
Heterocyclic Urea Derivatives with Alternative Cores
Table 2: Comparison with Urea Derivatives Featuring Different Heterocycles
Key Observations :
- Functional Group Synergy: Urea derivatives with electron-withdrawing groups (e.g., chloro in 7f) or aromatic systems (e.g., phenothiazine in ) often exhibit enhanced bioactivity, suggesting that the target’s methyl and ketone groups could modulate similar effects.
Biological Activity
1-[(3-methyl-4-oxo-3,4-dihydrophthalazin-1-yl)methyl]-3-(propan-2-yl)urea is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
The molecular formula of this compound is , and its molecular weight is approximately 244.28 g/mol. The compound's structure includes a phthalazinone moiety, which is often associated with various biological activities.
Anticancer Properties
Recent studies have highlighted the anticancer potential of phthalazinone derivatives. For instance, compounds with similar structures have shown effectiveness as inhibitors of poly(ADP-ribose) polymerase (PARP), an enzyme involved in DNA repair mechanisms. This inhibition can lead to increased cancer cell death, particularly in tumors with BRCA mutations .
Table 1: Summary of Anticancer Activities
| Compound | Activity Type | Mechanism of Action |
|---|---|---|
| This compound | PARP inhibitor | Inhibition of DNA repair |
| 2-Fluoro-5-(4-oxo-phthalazinyl)benzoic acid | Antitumor activity | Induction of apoptosis |
Neuroprotective Effects
There is emerging evidence suggesting that phthalazinone derivatives may also exhibit neuroprotective effects. Research indicates that these compounds can modulate signaling pathways associated with neurodegenerative diseases, potentially offering therapeutic benefits in conditions like Alzheimer's disease .
Antimicrobial Activity
Some derivatives of phthalazinones have been evaluated for their antimicrobial properties. In vitro studies suggest that certain modifications to the phthalazinone structure can enhance antibacterial activity against Gram-positive and Gram-negative bacteria .
Case Study 1: PARP Inhibition and Cancer Treatment
A study conducted on a series of phthalazinone derivatives, including those similar to this compound, demonstrated significant antitumor activity in BRCA-deficient cancer models. The results indicated that these compounds effectively induced cell cycle arrest and apoptosis in cancer cells .
Case Study 2: Neuroprotective Mechanisms
In a preclinical trial assessing the neuroprotective effects of phthalazinone derivatives, researchers found that these compounds could reduce oxidative stress and inflammation in neuronal cells. The mechanism was linked to the modulation of NF-kB signaling pathways, suggesting a potential role in treating neurodegenerative diseases .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
